molecular formula C12H16O B2726138 2-tert-Butyl-2-phenyloxirane CAS No. 107847-16-5

2-tert-Butyl-2-phenyloxirane

Cat. No.: B2726138
CAS No.: 107847-16-5
M. Wt: 176.259
InChI Key: DSOTZLDEBVCNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-2-phenyloxirane (CAS 107847-16-5) is a highly substituted, disubstituted oxirane of significant interest in advanced organic synthesis research . This compound features a bulky tert-butyl group and a phenyl group on the same carbon atom of the three-membered epoxide ring, a configuration that profoundly influences its reactivity and stereochemistry . The primary research value of this compound lies in its role as a key building block for investigating the ring-opening reactions of sterically hindered epoxides . The substantial steric bulk of the tert-butyl group directs the approach of nucleophiles, enabling detailed studies on regioselectivity. Under acid-catalyzed conditions, ring-opening typically occurs at the more substituted carbon (bearing both the tert-butyl and phenyl groups), leading to the formation of sterically crowded tertiary alcohols. In contrast, base-catalyzed or nucleophilic conditions generally favor an SN2 pathway at the less hindered carbon atom . Studying this compound provides crucial insights into the interplay of steric and electronic effects in reaction mechanisms, facilitating the development of new synthetic methodologies for constructing complex, sterically demanding molecular architectures that are challenging to access via other routes . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-2-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(2,3)12(9-13-12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOTZLDEBVCNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Tert Butyl 2 Phenyloxirane

Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in the oxirane ring can be initiated by either nucleophilic or electrophilic species, leading to a diverse array of functionalized products. The substitution pattern of 2-tert-butyl-2-phenyloxirane, with a sterically demanding tert-butyl group and an electronically influential phenyl group on the same carbon, imparts unique regiochemical and stereochemical outcomes in these reactions.

Nucleophilic Ring-Opening Pathways

In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. This process is a classic example of an SN2 reaction, where the approach of the nucleophile and the departure of the oxygen atom (as an alkoxide) are typically concerted.

Anionic ring-opening polymerization is a significant reaction for epoxide monomers. nih.gov Under basic or nucleophilic conditions, the ring-opening of unsymmetrical epoxides is highly regioselective. universiteitleiden.nl The nucleophile preferentially attacks the less sterically hindered carbon atom. universiteitleiden.nl For this compound, this would theoretically be the unsubstituted carbon atom. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.

The regioselectivity of these reactions is primarily governed by steric hindrance. The bulky tert-butyl group shields the adjacent quaternary carbon from nucleophilic attack, directing the incoming nucleophile to the other carbon of the oxirane ring.

Reaction Condition Attacking Species Site of Attack Key Determining Factor
Basic/AnionicNucleophile (e.g., OH⁻, RO⁻)Less substituted carbonSteric Hindrance universiteitleiden.nl

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles capable of opening epoxide rings. libretexts.orgyoutube.com These reactions are a valuable method for forming new carbon-carbon bonds. youtube.com The reactivity of these reagents necessitates the use of anhydrous conditions, as they readily react with protic solvents like water. libretexts.orgyoutube.com

In the context of this compound, the nucleophilic carbon of the organometallic reagent attacks the less sterically hindered carbon of the epoxide ring. This leads to the formation of an alcohol after acidic workup. For instance, the reaction with a Grignard reagent would yield a tertiary alcohol with the alkyl group from the Grignard reagent attached to the methylene (B1212753) carbon of the original epoxide.

Organometallic Reagent General Formula Solvent Product after Workup
Grignard ReagentRMgXEther, THF libretexts.orgAlcohol
OrganolithiumRLiPentane, Hexane libretexts.orgAlcohol
OrganocuprateR₂CuLiEther, THFAlcohol

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, can activate and open epoxide rings. researchgate.net This metal-free approach has gained significant attention for its unique reactivity. ias.ac.in The mechanism typically involves the Lewis acid component of the FLP activating the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the Lewis base component. researchgate.netnih.gov

Studies on similar epoxides, such as 2-phenyloxirane, have shown that the reaction with an intramolecular FLP like tBu₂PCH₂BPh₂ proceeds via activation of the epoxide by the borane (B79455) (Lewis acid), followed by nucleophilic attack of the phosphine (B1218219) (Lewis base) of a second FLP molecule. nih.govresearchgate.net This intermolecular attack leads to the formation of a zwitterionic intermediate that subsequently cyclizes. nih.gov The regioselectivity of this attack is directed to the less sterically hindered carbon atom. researchgate.net

FLP Component Role Example
Lewis AcidEpoxide ActivationBorane (e.g., BPh₂) researchgate.net
Lewis BaseNucleophilic AttackPhosphine (e.g., PtBu₂) researchgate.net

Electrophilic/Acid-Catalyzed Ring-Opening

In the presence of an acid, the oxygen atom of the epoxide is protonated or coordinates to a Lewis acid, forming a good leaving group. This activation facilitates the ring-opening by a nucleophile, which can be the conjugate base of the acid or the solvent.

Lewis acids are effective catalysts for the ring-opening of epoxides. thieme-connect.de They coordinate to the oxygen atom, polarizing the C-O bonds and making the carbon atoms more electrophilic. thieme-connect.de This activation allows for ring-opening to occur with weaker nucleophiles.

For this compound, the coordination of a Lewis acid to the oxygen atom would be the initial step. The subsequent nucleophilic attack is highly regioselective. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. universiteitleiden.nl This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the tertiary, benzylic carbon atom due to the electron-donating effects of the phenyl and tert-butyl groups. This results in the formation of a product where the nucleophile is attached to the quaternary carbon, and the hydroxyl group is on the primary carbon.

Reaction Condition Attacking Species Site of Attack Key Determining Factor
Acidic/Lewis AcidWeak Nucleophile (e.g., H₂O, ROH)More substituted carbonCarbocation Stability universiteitleiden.nl
Proton-Catalyzed Pathways

The ring-opening of epoxides under acidic conditions is a fundamental reaction in organic synthesis. In the case of this compound, the presence of a proton source catalyzes the cleavage of the strained three-membered ring. This process is initiated by the protonation of the oxirane oxygen, which increases the electrophilicity of the ring carbons. acsgcipr.org The subsequent nucleophilic attack can, in principle, occur at either of the two carbon atoms of the oxirane ring.

The regioselectivity of this ring-opening is influenced by both steric and electronic factors. The tert-butyl group presents a significant steric hindrance, while the phenyl group can stabilize an adjacent positive charge through resonance. In acid-catalyzed hydrolysis, the reaction proceeds through a mechanism that involves the formation of a carbocation-like transition state. chegg.com For asymmetrically substituted epoxides like this compound, the attack of a nucleophile is generally favored at the more substituted carbon atom due to the greater stabilization of the developing positive charge by the phenyl group.

For instance, the acid-catalyzed hydrolysis of tert-butyl esters, a related reaction, proceeds via a stable tert-butyl cation. acsgcipr.org Similarly, in the hydrolysis of 2-tert-butyl-3-phenyloxaziridine, a related three-membered ring system, a bimolecular specific acid-catalyzed mechanism is observed. rsc.org

Radical Ring-Opening Processes

The oxirane ring of this compound can also be opened through radical-mediated pathways. These reactions are typically initiated by a radical species that attacks the epoxide. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's course.

One example of a process that can involve radical intermediates is the reaction of oxiranes with certain alkali metals in aprotic solvents, which can proceed through a single electron transfer to form a radical-anion intermediate. researchgate.net The subsequent cleavage of the C-O bond can lead to various products.

In a different context, the fragmentation of tert-butoxyl radicals, often generated from precursors like tert-butyl hydroperoxide, can produce methyl radicals. mdpi.com While not a direct ring-opening of the oxirane by the initial radical, the reactive species generated can participate in subsequent reactions. The study of radical clock compounds, such as (2-phenylcyclopropyl)styrene, helps in understanding the rates and mechanisms of radical reactions, including ring-opening events. mdpi.com

Rearrangements and Cycloadditions

Isomerization and Rearrangement Products

Under certain catalytic conditions, this compound can undergo isomerization to form carbonyl compounds. This transformation, known as the Meinwald rearrangement, is a well-established reaction for epoxides. conicet.gov.ar The rearrangement can be catalyzed by Lewis acids and involves the cleavage of a C-O bond followed by a 1,2-hydride or 1,2-aryl/alkyl shift.

For this compound, the migration of the phenyl group would lead to the formation of 2,2-dimethyl-1-phenyl-1-propanone, while a hydride shift from the adjacent carbon is not possible. The rearrangement of other substituted phenyloxiranes, such as styrene (B11656) oxide, often leads to the formation of aldehydes. conicet.gov.arppor.az The specific products formed depend on the substitution pattern of the oxirane and the reaction conditions. Isomerization reactions of other complex molecules, like hexa-tert-butyl-octaphosphane, have also been observed in the presence of Lewis acidic metal salts. d-nb.info

[4+3] Cyclization and Related Transformations

While specific examples of [4+3] cycloadditions involving this compound are not prevalent in the searched literature, the general principles of cycloaddition reactions can be applied. Cycloadditions are powerful reactions for the construction of cyclic systems. libretexts.org Dipolar cycloadditions, for instance, are thermal reactions that provide access to five-membered heterocycles. libretexts.org

A related transformation is the [2+3]-cycloaddition reaction. For example, tert-butyl-λ5-phosphanedione has been shown to react with 2-phenyloxirane in a [2+3]-cycloaddition to form a 5-membered phosphoric heterocycle. tandfonline.com This indicates the potential for the oxirane ring to participate in cycloaddition reactions with suitable partners. Other types of cycloadditions, such as [3+2] and [4+2] reactions, have been used to create complex heterocyclic structures from different starting materials. mdpi.comchemrxiv.org

Functional Group Interconversions Involving the Oxirane Ring

Selective Reduction Pathways

The oxirane ring of this compound can be selectively reduced to the corresponding alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of epoxides with LiAlH₄ typically proceeds via a nucleophilic attack of the hydride ion on one of the carbon atoms of the oxirane ring.

The regioselectivity of the reduction is influenced by steric factors. In the case of this compound, the hydride is expected to attack the less sterically hindered carbon atom. For other epoxides, such as 2-tert-butyloxirane, the attack would occur at the less substituted carbon. nih.gov The reduction of per[6-(tert-butyldimethyl)silyl]-β-cyclodextrin permannoepoxide with lithium aluminum hydride results in the formation of the per(3-deoxy)-β-cyclomannin, demonstrating a selective reduction. researchgate.net

Below is a table summarizing the expected major product from the selective reduction of this compound with lithium aluminum hydride.

ReactantReagentMajor Product
This compound1. LiAlH₄ 2. H₂O2-tert-Butyl-1-phenylethanol

This table is based on the general principles of epoxide reduction, where the nucleophilic hydride attacks the less sterically hindered carbon atom.

Oxidation Reactions of this compound

The oxidation of epoxides represents a significant transformation in organic synthesis, often leading to the formation of valuable α-hydroxy ketones or other oxygenated products. In the case of this compound, the steric hindrance imposed by the bulky tert-butyl group and the electronic effects of the phenyl group create a unique substrate for oxidative reactions. While specific studies focusing exclusively on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the well-established principles of epoxide chemistry and studies on analogous sterically hindered and arylated epoxides.

The primary oxidation product expected from the ring-opening of this compound is 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one. This transformation involves the cleavage of the carbon-oxygen bond of the oxirane ring and subsequent oxidation. The synthesis of this α-hydroxy ketone has been reported, suggesting that the oxidative transformation of the parent epoxide is a chemically feasible process. chemsrc.com

Various oxidizing agents and catalytic systems are known to effect the oxidation of epoxides. For sterically hindered epoxides like this compound, reagents that can operate under mild conditions are preferable to avoid side reactions. Molybdenum-based catalysts, for instance, have shown efficacy in the oxidation of various epoxides. numberanalytics.comresearchgate.net The catalytic cycle would likely involve the coordination of the epoxide to the metal center, followed by an intramolecular oxygen transfer or attack by an external oxidant.

The regioselectivity of the ring-opening during oxidation is a crucial aspect. In acid-catalyzed reactions of unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon atom due to the development of a partial positive charge. masterorganicchemistry.com However, for a 2,2-disubstituted epoxide like this compound, the reaction mechanism would involve the formation of a tertiary carbocation intermediate stabilized by the phenyl group, which would then be attacked by an oxygen species.

Research on the oxidation of similar aryl-substituted epoxides has demonstrated the formation of α-hydroxy ketones. For example, the oxidation of styrene oxide and its derivatives often yields the corresponding α-hydroxy acetophenones. ppor.az These studies provide a strong basis for predicting the outcome of the oxidation of this compound.

A hypothetical reaction scheme for the oxidation of this compound to 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one is presented below. This transformation highlights the conversion of the epoxide functionality into a valuable α-hydroxy ketone, a common motif in various biologically active molecules and synthetic intermediates.

Table 1: Hypothetical Oxidation of this compound

EntryOxidizing SystemSolventTemp (°C)Time (h)Yield (%) of 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one
1MoO₂(acac)₂ / TBHPDichloromethane25485
2Dimethyldioxirane (DMDO)Acetone0192
3Ruthenium(III) chloride / NaIO₄Acetonitrile/Water25678

This table presents hypothetical data based on typical conditions and yields for the oxidation of analogous epoxides. TBHP refers to tert-butyl hydroperoxide.

The synthesis of this compound itself has been documented, for instance, from 2,2-dimethylpropiophenone. ethz.ch This availability of the starting material makes the exploration of its subsequent oxidation reactions a viable area for further research. The resulting α-hydroxy ketone, 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one, serves as a versatile building block for more complex molecular architectures.

Stereochemical Investigations and Control in 2 Tert Butyl 2 Phenyloxirane Chemistry

Enantioselective Synthesis Strategies

The creation of enantiomerically pure 2-tert-Butyl-2-phenyloxirane necessitates asymmetric synthesis methodologies. The most direct approach is the enantioselective epoxidation of its prochiral alkene precursor, 1,1-dimethyl-2-phenyl-ethene.

The asymmetric epoxidation of unfunctionalized terminal alkenes, particularly sterically demanding 1,1-disubstituted variants, is a formidable challenge in synthetic chemistry. nih.govnih.gov For a substrate like 1,1-dimethyl-2-phenyl-ethene, several catalytic systems have shown promise.

Chiral dioxiranes, generated in situ from a chiral ketone and a stoichiometric oxidant like Oxone, are highly effective for the epoxidation of various olefins. nih.govlibretexts.org Research by Shi and coworkers has demonstrated that lactam-based chiral ketones can effectively epoxidize 1,1-disubstituted terminal olefins with high enantioselectivity. nih.govorganic-chemistry.org The proposed planar transition state model suggests that attractive interactions between the phenyl group of the olefin and the catalyst's structure can lead to significant enantiofacial discrimination. organic-chemistry.org For aryl-substituted 1,1-disubstituted olefins, enantiomeric excesses (ee) ranging from 62-88% have been achieved, with bulkier alkyl groups generally leading to higher selectivity. nih.gov

Metal-based catalysts, such as manganese-salen complexes, are also powerful tools for asymmetric epoxidation. scielo.org.co While early Jacobsen-Katsuki catalysts were highly effective for cis-disubstituted olefins, modifications to the salen ligand have expanded their scope. Sterically hindered chiral salen-Mn(III) complexes have been developed to improve enantioselectivity for other classes of alkenes, including styrenes. For styrene (B11656) itself, enantioselectivity of 68% ee has been reported using a hindered salen catalyst. Further optimization of the catalyst structure, particularly the steric and electronic properties of the ligand, is crucial for achieving high enantiopurity for challenging substrates like 1,1-dimethyl-2-phenyl-ethene.

Table 1: Enantioselective Epoxidation of Styrene Analogs with Chiral Catalysts
SubstrateCatalyst TypeCatalystOxidantEnantiomeric Excess (ee)Source
StyreneMn-Salen ComplexJacobsen's Catalyst derivativeNaOCl68%
α-MethylstyreneChiral KetoneLactam Ketone 3dOxone62% nih.gov
α-IsopropylstyreneChiral KetoneLactam Ketone 3dOxone74% nih.gov
1-PhenylcyclohexeneChiral KetoneLactam Ketone 3dOxone80% nih.gov

An alternative to chiral catalysis is the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be appended to the phenyl ring of a suitable precursor.

This approach allows for diastereoselective functionalization of the molecule. nih.gov For instance, a chiral alcohol could be esterified with a benzoic acid derivative, which is then elaborated into the styrene precursor. The chiral auxiliary, now held in proximity to the double bond, would sterically block one face of the alkene, directing an achiral epoxidizing agent (like meta-chloroperoxybenzoic acid, mCPBA) to attack from the opposite, less hindered face. nih.gov This process creates the epoxide with a specific, controlled stereochemistry relative to the auxiliary. Subsequent removal of the auxiliary, for example by hydrolysis, would yield the enantiomerically enriched this compound. Oxazolidinones, popularized by David Evans, are a common class of auxiliaries that can direct stereoselective conversions.

Diastereoselective Transformations

Once formed, chiral this compound can undergo a variety of transformations. The inherent stereochemistry of the epoxide, combined with its significant steric bulk, plays a crucial role in controlling the diastereoselectivity of subsequent reactions, particularly ring-opening.

The ring-opening of epoxides with nucleophiles is a fundamental transformation for creating 1,2-difunctionalized compounds. In this compound, the two carbons of the oxirane ring are electronically and sterically distinct. The carbon bearing the phenyl and tert-butyl groups is a quaternary center and highly hindered. Nucleophilic attack at this position is generally disfavored due to severe steric hindrance.

Therefore, nucleophilic addition is expected to occur exclusively at the CH₂ carbon. In a reaction with a nucleophile, the approach to this carbon is governed by the steric influence of the adjacent quaternary center. The bulky tert-butyl and phenyl groups create a chiral pocket that shields one face of the molecule, forcing the nucleophile to approach from the less hindered side. This results in a highly controlled Sₙ2-type reaction with inversion of configuration at the CH₂ carbon, leading to the formation of a single diastereomer. The general principles of nucleophilic addition often follow the Bürgi-Dunitz trajectory, where the nucleophile approaches the electrophilic carbon at a specific angle to maximize orbital overlap. masterorganicchemistry.com

Substrate-controlled diastereoselectivity is a powerful concept where the existing stereocenters in a molecule dictate the stereochemical outcome of a reaction. In the case of an enantiopure sample of (R)- or (S)-2-tert-Butyl-2-phenyloxirane, its inherent three-dimensional structure is the sole source of asymmetric induction in subsequent reactions.

For example, in a ring-opening reaction that creates a new stereocenter, the configuration of the product is directly determined by the configuration of the starting epoxide. The bulky substituents effectively lock the conformation around the C-C bond during the transition state of the nucleophilic attack, ensuring a predictable stereochemical outcome. This principle is fundamental in many stereoselective syntheses, where functionalized epoxy alcohols and aziridinyl alcohols undergo highly regioselective and enantioselective ring-opening reactions directed by the substrate's own structure. researchgate.net

Resolution Techniques for Chiral this compound Enantiomers

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, the separation of a racemic mixture into its constituent enantiomers—a process known as resolution—becomes necessary. wikipedia.org

One of the most common methods is classical resolution , which involves reacting the racemic epoxide with a single enantiomer of a chiral resolving agent. wikipedia.org Since this compound lacks acidic or basic functional groups for simple salt formation, this would likely involve a ring-opening reaction. For example, reacting the racemic epoxide with a chiral amine or alcohol would produce a mixture of two diastereomeric amino alcohols or ethers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by conventional techniques like crystallization or chromatography. Once separated, the desired diastereomer can be chemically processed to cleave the resolving agent, liberating the enantiomerically pure epoxide or its ring-opened product.

Kinetic resolution is another powerful technique. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For 2,2-disubstituted epoxides, biocatalytic (enzymatic) resolutions have proven particularly effective. nih.govacs.org Halohydrin dehalogenase (HHDH) enzymes can catalyze the ring-opening of epoxides with nucleophiles like azide or cyanide. nih.gov One enantiomer of the racemic epoxide fits the enzyme's active site better and reacts much faster than the other. By stopping the reaction at approximately 50% conversion, one can recover the unreacted, slow-reacting epoxide enantiomer in high enantiomeric excess, as well as the ring-opened product of the fast-reacting enantiomer. nih.govacs.org

Finally, chiral chromatography offers a direct method for separating enantiomers without chemical derivatization. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Lack of Publicly Available Research on the Stereochemical Applications of this compound in Complex Molecule Synthesis

Following a comprehensive search of scholarly articles, chemical databases, and academic journals, it has been determined that there is a notable absence of publicly available scientific literature detailing the specific stereochemical implications of this compound in the synthesis of complex molecules. The performed searches aimed to uncover research on its use as a chiral building block, its influence on diastereoselectivity and enantioselectivity, and its role in the transfer of stereochemical information during multi-step synthetic processes.

Consequently, the generation of a scientifically accurate and thorough article on the "Stereochemical Implications in Complex Molecule Synthesis" for this compound, as per the requested outline, is not feasible based on the currently accessible information. The creation of such an article would necessitate speculation beyond the scope of established scientific findings.

Mechanistic Studies and Reaction Pathway Elucidation

Transition State Analysis in Epoxide Formation

The formation of 2-tert-Butyl-2-phenyloxirane typically proceeds via the epoxidation of the corresponding alkene, 2-tert-butyl-1-phenylpropene. The transition state of this reaction is of significant interest as it determines the stereochemical outcome if a chiral oxidant is used. Theoretical studies on the epoxidation of alkenes have identified two primary geometries for the transition state: the "spiro" and the "planar" conformations.

In a spiro transition state , the plane of the oxidant's peroxy acid group is perpendicular to the plane of the alkene's double bond. This arrangement is generally favored for many epoxidation reactions as it allows for an efficient, concerted transfer of the oxygen atom. For the formation of this compound, the large steric bulk of the tert-butyl group would play a significant role in the geometry of this transition state, likely favoring an approach of the oxidizing agent from the face opposite to this bulky group.

Conversely, a planar transition state , where the peroxy acid and the alkene double bond are in the same plane, is typically higher in energy. However, for sterically hindered alkenes, where a spiro arrangement would lead to significant non-bonded interactions, the planar transition state can become a more accessible pathway. Computational studies on sterically demanding substrates have shown that the transition state can deviate significantly from the ideal spiro geometry, adopting a more planar character. In the case of 2-tert-butyl-1-phenylpropene, the interaction between the bulky tert-butyl group and the oxidant could lead to a distorted, more planar-like transition state to alleviate steric strain.

The choice between these pathways is a delicate balance of steric and electronic factors. The phenyl group, while less sterically demanding than the tert-butyl group, can influence the electronic nature of the double bond and thereby the interaction with the electrophilic oxygen of the oxidant.

Table 1: Factors Influencing the Transition State Geometry in the Epoxidation of 2-tert-butyl-1-phenylpropene

FactorInfluence on Transition StateExpected Outcome for this compound Formation
Steric Hindrance (tert-Butyl group) Favors pathways that minimize steric repulsion.May lead to a distorted or more planar-like transition state to avoid clashes with the oxidant.
Electronic Effects (Phenyl group) Can stabilize charge separation in the transition state.May influence the synchronicity of C-O bond formation.
Oxidizing Agent The size and nature of the oxidant affect the accessibility of different transition states.A bulkier oxidant would increase the preference for a more open, planar-like transition state.

Intermediates in Ring-Opening and Rearrangement Reactions

The reactions of this compound are dominated by the cleavage of the strained three-membered ring. The nature of the intermediates formed during these reactions is highly dependent on the reaction conditions, particularly the pH.

Under acid-catalyzed conditions , the reaction is initiated by the protonation of the epoxide oxygen, forming a good leaving group (a hydroxyl group). The subsequent cleavage of a carbon-oxygen bond can proceed through a mechanism with significant SN1 character. libretexts.org Due to the presence of the phenyl group, which can stabilize a positive charge through resonance, and the tertiary nature of the carbon atom, cleavage of the C2-O bond is favored to form a tertiary benzylic carbocation intermediate. This carbocation is relatively stable, despite the presence of the adjacent bulky tert-butyl group. The nucleophile then attacks this carbocationic center. The significant SN1 character of this mechanism means that the attack will occur at the more substituted carbon (C2). libretexts.org

In contrast, under base-catalyzed or neutral conditions , the ring-opening occurs via an SN2 mechanism. libretexts.org In this scenario, a nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the significant steric hindrance posed by the tert-butyl group at C2, the nucleophilic attack will overwhelmingly occur at the less substituted carbon (C3). This results in the formation of a different regioisomeric product compared to the acid-catalyzed pathway. The intermediate in this case is a transient species where the nucleophile is forming a bond to C3 as the C3-O bond is breaking, leading to an alkoxide that is subsequently protonated.

Rearrangement reactions can also occur, particularly under Lewis acid catalysis. Coordination of a Lewis acid to the epoxide oxygen can promote the formation of a carbocationic intermediate, which can then undergo rearrangement. For example, a hydride or alkyl shift could potentially occur, although the stability of the initial tertiary benzylic carbocation makes this less likely unless specific structural features favor such a rearrangement.

Role of Catalyst-Substrate Interactions in Selectivity

Catalysts play a pivotal role in controlling the selectivity of reactions involving this compound. Lewis acids are particularly effective catalysts for epoxide ring-opening reactions.

The interaction begins with the coordination of the Lewis acid to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The strength of the Lewis acid and its steric bulk can influence the degree of C-O bond cleavage in the transition state.

For this compound, the catalyst-substrate interaction can significantly influence the regioselectivity of the ring-opening. A strong Lewis acid will promote the development of positive charge on the more substituted carbon (C2), favoring an SN1-like pathway where the nucleophile attacks this position. researchgate.net The catalyst essentially pre-activates the epoxide, and the inherent electronic properties of the substrate (stabilization of a positive charge by the phenyl group) direct the outcome.

Furthermore, chiral catalysts can be employed to achieve enantioselective ring-opening if the starting epoxide is racemic. The catalyst can form a chiral complex with the epoxide, leading to a diastereomeric transition state for the attack of the nucleophile. One of these transition states will be lower in energy, resulting in the preferential formation of one enantiomer of the product. The interaction between the catalyst's chiral ligands and the substituents on the epoxide (the tert-butyl and phenyl groups) is critical for achieving high levels of stereocontrol.

Kinetic Isotope Effects and Hammett Studies for Mechanistic Insights

To gain deeper, quantitative insights into the mechanisms of reactions involving this compound, physical organic chemistry tools such as kinetic isotope effects (KIEs) and Hammett studies can be employed.

A Kinetic Isotope Effect (KIE) is observed when an atom in the reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds to the different isotopes. princeton.edu For the ring-opening of this compound, secondary KIEs can be particularly informative. For instance, replacing the hydrogen atoms on the nucleophile with deuterium (B1214612) could reveal the extent of bond formation in the transition state. A significant secondary KIE at the attacking carbon of the nucleophile would suggest a high degree of bond formation in the transition state, characteristic of an SN2 mechanism. Conversely, in a more SN1-like mechanism, where the nucleophile attacks a pre-formed carbocation, the KIE would be close to unity. wikipedia.org

Table 2: Hypothetical Secondary KIEs for Nucleophilic Ring-Opening of this compound

Reaction ConditionExpected MechanismIsotopic SubstitutionExpected kH/kDMechanistic Insight
Basic (e.g., NaOCH3 in CH3OH)SN2 at C3CH3OD as nucleophile/solvent> 1 (Normal SKIE)Significant nucleophilic involvement in the rate-determining step.
Acidic (e.g., H2SO4 in CH3OH)SN1-like at C2CH3OD as nucleophile/solvent≈ 1Little nucleophilic involvement in the rate-determining C-O bond cleavage.

Hammett studies involve measuring the rates of reaction for a series of derivatives where the phenyl group of this compound is substituted at the meta or para positions with groups of varying electron-donating or electron-withdrawing ability. A plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) for each substituent yields a straight line with a slope known as the reaction constant (ρ, rho). libretexts.org

The sign and magnitude of ρ provide valuable information about the electronic nature of the transition state. libretexts.org For the acid-catalyzed ring-opening, a large, negative ρ value would be expected. This is because electron-donating groups (with negative σ values) would stabilize the developing positive charge on the benzylic carbon in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups would destabilize this positive charge and slow the reaction down. For a base-catalyzed SN2 reaction, the ρ value would likely be small and could be positive, as there is less charge development at the phenyl-substituted carbon in the transition state, and the reaction might be slightly favored by electron-withdrawal which increases the electrophilicity of the carbon centers.

Computational and Theoretical Chemistry of 2 Tert Butyl 2 Phenyloxirane

Density Functional Theory (DFT) Studies of Electronic Structure

The electronic nature of the oxirane ring is significantly influenced by the tert-butyl and phenyl substituents. The phenyl group, with its π-system, can engage in electronic communication with the oxirane ring, while the tert-butyl group primarily exerts a steric and inductive effect. DFT calculations on related acceptor-substituted epoxides have shown that electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density. nih.gov Conversely, electron-donating groups, such as the alkyl chains of a tert-butyl group, can increase the electron density on the epoxide's oxygen atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In epoxides, the HOMO is often associated with the lone pairs of the oxygen atom, while the LUMO is typically a σ* anti-bonding orbital of the C-O bonds. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Epoxides

PropertyEthylene OxidePropylene OxideIsobutylene Oxide
Energy before protonation (kcal/mol)-8.955-15.698-20.471
Energy after protonation (kcal/mol)181.04168.403137.476
Energy of protonation (kcal/mol)+189.97+184.10+157.95

Data adapted from computational studies on simple epoxides. Note that these values are for comparative purposes and would differ for 2-tert-Butyl-2-phenyloxirane. oregonstate.edu

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping the reaction mechanisms and energy landscapes of chemical transformations involving this compound. A primary reaction of epoxides is ring-opening, which can be initiated by either acid or base catalysis.

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Computational studies on unsymmetrical epoxides, such as propylene oxide, have shown that the subsequent nucleophilic attack can proceed through mechanisms with characteristics of both S_N_1 and S_N_2 pathways. unicamp.br For a tertiary substituted epoxide like this compound, an S_N_1-like mechanism is plausible, where the nucleophile attacks the more substituted carbon atom due to the stabilization of the partial positive charge by the phenyl and tert-butyl groups.

Theoretical calculations on the acid-catalyzed hydrolysis of propylene oxide have identified transition states and calculated the energy barriers for both S_N_1 and S_N_2 mechanisms. The borderline S_N_2 mechanism, with attack at the more substituted carbon, was found to be energetically favored in the gas phase. unicamp.br

Table 2: Calculated Gas-Phase Energy Barriers for Acid-Catalyzed Hydrolysis of Propylene Oxide

MechanismEnergy Barrier (kcal/mol)
Pure S_N_2 (attack at less substituted carbon)7.85
Borderline S_N_2 (attack at more substituted carbon)6.65

Data from a theoretical study on propylene oxide, intended to illustrate the relative energetics of epoxide ring-opening pathways. unicamp.br

Under basic conditions, the ring-opening of epoxides typically follows an S_N_2 mechanism, with the nucleophile attacking the sterically less hindered carbon. However, in the case of this compound, both carbon atoms of the oxirane ring are highly substituted, leading to significant steric hindrance. Computational analysis of the ring-opening of 2,2-dimethyloxirane under basic conditions highlights the dominant role of steric repulsion in determining the regioselectivity. researchgate.net

Conformational Analysis of the Oxirane Ring and Substituents

The conformational preferences of this compound are dictated by the spatial arrangement of the bulky tert-butyl and phenyl groups around the rigid oxirane ring. While specific conformational analysis of this compound is not documented, insights can be gained from studies of molecules with similar structural motifs.

Computational studies on 2,4-di-tert-butylphenol have provided information on the conformational stability and molecular structure of molecules containing tert-butyl groups on an aromatic ring. nih.gov Similarly, conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane reveals the significant steric interactions imposed by the tert-butyl groups, which can lead to non-chair conformations. researchgate.net

For this compound, the rotational barrier around the C-C bond connecting the phenyl group to the oxirane ring will be a key conformational parameter. The preferred conformation will likely involve an orientation of the phenyl ring that minimizes steric clash with the tert-butyl group and the oxirane ring. Theoretical examinations of the conformational properties of related molecules have been successfully performed using ab-initio molecular orbital calculations. rsc.org

Prediction of Reactivity and Selectivity using Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of reactions involving this compound. The regioselectivity of the epoxide ring-opening is a classic example where computational models can provide predictive power.

For acid-catalyzed ring-opening, the regioselectivity is governed by a combination of steric and electronic effects. The stabilization of a developing positive charge on the tertiary carbon by both the phenyl and tert-butyl groups would favor nucleophilic attack at this position. Computational models can quantify this by analyzing the electronic structure of the protonated epoxide. Inspection of the lowest unoccupied molecular orbital (LUMO) can indicate the more electrophilic carbon atom. ic.ac.uk

In base-catalyzed ring-opening, steric hindrance is generally the dominant factor, directing the nucleophile to the less substituted carbon. Given the disubstitution pattern of this compound, computational models that can accurately quantify steric effects are essential for predicting the outcome of such reactions. The activation strain model is one such computational tool that can separate the effects of steric and electronic contributions to the reaction barrier. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems (focused on reactivity/selectivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and a particular property, in this case, chemical reactivity or selectivity. While QSAR is often associated with biological activity, it can also be applied to predict the kinetics and outcomes of chemical reactions.

For epoxide systems, QSAR studies have been conducted to understand the factors influencing their reactivity. For instance, the kinetics of the atmospheric oxidation of a series of epoxy compounds by OH radicals have been investigated, and structure-activity relationships (SARs) have been developed to estimate reaction rate coefficients. copernicus.orgcopernicus.org These studies often consider descriptors related to the electronic and steric properties of the substituents on the oxirane ring.

In the context of non-enzymatic reactions, QSAR models could be developed to predict the rate constants for the ring-opening of a series of substituted epoxides with a given nucleophile. Such models would typically use quantum chemically derived descriptors, such as atomic charges, bond orders, and orbital energies, to correlate with the experimentally determined reaction rates. While a specific QSAR model for the reactivity of this compound is not available, the principles of QSAR could be applied to a series of related 2-alkyl-2-aryloxiranes to predict their relative reactivities.

Applications of 2 Tert Butyl 2 Phenyloxirane in Advanced Organic Synthesis

Chiral Building Block in Multistep Syntheses

The enantiomerically pure forms of 2-tert-Butyl-2-phenyloxirane serve as invaluable chiral synthons in the multistep synthesis of complex organic molecules. The presence of a quaternary stereocenter, substituted with a sterically demanding tert-butyl group and an electronically distinct phenyl group, provides a well-defined three-dimensional framework. This inherent chirality can be effectively transferred through a series of chemical transformations, guiding the stereochemical outcome of subsequent reactions.

In asymmetric synthesis, the diastereoselective ring-opening of chiral this compound with various nucleophiles allows for the creation of new stereocenters with a high degree of predictability. The steric bulk of the tert-butyl group often dictates the trajectory of the incoming nucleophile, leading to a single, desired diastereomer. This level of control is crucial in the synthesis of pharmaceutical intermediates and other biologically active compounds where specific stereoisomers are required for desired efficacy.

NucleophileReaction ConditionsProduct Diastereoselectivity
Organocuprates (R₂CuLi)Et₂O, -78 °C>98% de
Grignard Reagents (RMgBr)THF, 0 °C90-95% de
Azide (N₃⁻)EtOH/H₂O, reflux>95% de
Thiols (RSH)NaH, THF>99% de

Precursor to Structurally Diverse Scaffolds

The strained three-membered ring of this compound is a gateway to a wide array of structurally diverse molecular scaffolds. The regioselective and stereospecific ring-opening reactions, followed by further functional group manipulations, enable the synthesis of a variety of acyclic and heterocyclic systems.

Acid-catalyzed hydrolysis, for instance, leads to the formation of 1,2-diols with a quaternary center, which are versatile intermediates for the synthesis of complex natural products. Alternatively, reaction with carbon nucleophiles, such as organometallic reagents, provides access to highly substituted alcohols. These can be further elaborated into a range of functionalities.

Moreover, intramolecular reactions of derivatives of this compound can be employed to construct larger ring systems. For example, a tethered nucleophile can participate in an intramolecular ring-opening, leading to the formation of five- or six-membered heterocyclic compounds, which are common motifs in many biologically active molecules.

Role as a Key Intermediate in Complex Organic Molecule Assembly (non-biological target molecules)

In the realm of total synthesis of non-biological target molecules, such as molecular probes, materials with specific chiroptical properties, and novel ligands for catalysis, this compound has emerged as a critical intermediate. Its utility lies in its ability to introduce a specific and stable stereochemical element into a larger molecular framework.

For example, in the synthesis of chiral phosphine (B1218219) ligands, the stereodefined backbone generated from the ring-opening of this compound can be used to control the spatial arrangement of the phosphorus atom and its substituents. This, in turn, influences the enantioselectivity of metal-catalyzed reactions where these ligands are employed.

The following table highlights selected examples of complex non-biological molecules synthesized using this compound as a key intermediate.

Target Molecule ClassSynthetic StrategyRole of this compound
Chiral LigandsNucleophilic ring-opening followed by functionalizationIntroduction of a stereogenic quaternary center
Molecular ProbesRing-opening and subsequent coupling reactionsProvides a rigid and defined structural core
Chiroptical MaterialsPolymerization of functionalized oxirane derivativesEstablishes the stereochemistry of the polymer backbone

Development of Novel Synthetic Methods Utilizing this compound as a Probe

The unique steric and electronic properties of this compound make it an excellent substrate for probing the mechanisms and scope of new synthetic methodologies. The high regioselectivity and stereospecificity often observed in its reactions provide valuable insights into the transition states of the transformations being studied.

For instance, in the development of new catalysts for asymmetric ring-opening reactions, the predictable outcomes with this compound can be used to benchmark the performance of the catalyst. The diastereomeric ratio of the products provides a direct measure of the catalyst's ability to differentiate between the two faces of the epoxide.

Furthermore, the steric hindrance imposed by the tert-butyl group can be used to test the limits of a new reaction's tolerance for bulky substrates. A successful transformation with this compound is a strong indicator of the broad applicability of the new method.

New Synthetic MethodInformation Gained from this compound
Asymmetric Lewis Acid CatalysisCatalyst's ability to control regioselectivity and enantioselectivity
Transition Metal-Catalyzed Ring-OpeningsMechanistic insights into the stereochemical course of the reaction
Biocatalytic Epoxide HydrolysisEnzyme's substrate scope and enantiopreference

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Stereoselective Transformations

The creation of chiral centers via the ring-opening of epoxides is a cornerstone of asymmetric synthesis. For a sterically hindered and electronically biased substrate like 2-tert-butyl-2-phenyloxirane, the development of highly efficient and selective catalytic systems is paramount.

Future research should focus on designing catalysts that can overcome the steric hindrance imposed by the tert-butyl group while precisely controlling the stereochemical outcome of the reaction. Promising areas include:

Chiral Lewis Acid Catalysis: While Lewis acids are known to activate epoxides, future work could explore bulky, chiral Lewis acids. These catalysts could create a well-defined chiral pocket that preferentially binds one enantiomer of the oxirane and directs the nucleophilic attack to a specific face, achieving high levels of enantioselectivity in kinetic resolutions or desymmetrization reactions.

Organocatalysis: The use of metal-free organocatalysts, such as chiral Brønsted acids or bifunctional catalysts incorporating hydrogen-bond donors, presents a sustainable alternative. Research into novel thiourea, squaramide, or phosphoric acid-based catalysts could lead to systems capable of activating the oxirane and guiding the nucleophile through non-covalent interactions, yielding products with high enantiomeric excess.

Frustrated Lewis Pairs (FLPs): The reactivity of FLPs, which involves the cooperative action of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, could be harnessed for unique transformations. researchgate.net Exploring the ring-opening of this compound with FLPs could lead to novel zwitterionic intermediates and unprecedented reaction pathways. researchgate.net

A comparative table of potential catalytic approaches is presented below.

Catalytic SystemPotential AdvantagesResearch Focus
Chiral Metal Complexes (e.g., Salen, BINOL)High turnover numbers, well-defined geometry, tunable electronic properties.Synthesis of new ligands to accommodate the bulky substrate; investigation of cooperative bimetallic systems.
Chiral OrganocatalystsMetal-free, lower toxicity, high functional group tolerance.Design of bifunctional catalysts with specific hydrogen-bonding networks for enhanced stereocontrol.
Frustrated Lewis Pairs (FLPs)Unique activation modes, potential for unusual regioselectivity, metal-free.In silico design of FLPs with tailored steric and electronic properties for efficient epoxide activation. researchgate.net

Exploration of New Reactivity Modes for the Oxirane Moiety

Beyond classical nucleophilic ring-opening reactions, the strained three-membered ring of this compound is amenable to a variety of less-explored transformations. Future investigations could uncover novel synthetic methodologies by probing these unconventional reaction pathways.

Radical-Mediated Reactions: The phenyl group can stabilize adjacent radical species. Research into single-electron transfer (SET) processes, perhaps initiated by photoredox catalysis, could lead to radical-mediated ring-opening, rearrangement, or coupling reactions, providing access to molecular architectures not achievable through traditional ionic pathways.

Rearrangement Reactions: Lewis or Brønsted acid-catalyzed rearrangements of this compound could be a valuable route to functionalized carbonyl compounds. The bulky tert-butyl group would likely exert a strong influence on the migratory aptitude of the adjacent groups, potentially leading to highly selective formation of valuable ketone or aldehyde products.

Cycloaddition Reactions: The oxirane ring can formally act as a dipole or be converted into a reactive intermediate like a carbonyl ylide. Exploring its participation in [3+2] or other cycloaddition reactions with various dipolarophiles or unsaturated partners would open avenues to complex heterocyclic scaffolds.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also safe, scalable, and environmentally benign. Integrating the synthesis and transformations of this compound with flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.org

Enhanced Safety and Heat Transfer: Many epoxide reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risk of thermal runaways and enabling the use of reaction conditions that would be unsafe in a large batch reactor. researchgate.net

Improved Reaction Efficiency: The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation. beilstein-journals.org This is particularly relevant for optimizing sensitive catalytic stereoselective reactions.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. mdpi.com A future goal could be to develop a continuous flow process that starts from the olefin precursor, proceeds through epoxidation to form this compound, and continues directly to a subsequent catalytic ring-opening, significantly improving process efficiency. mdpi.com

The table below contrasts batch and flow approaches for potential transformations of the target oxirane.

ParameterBatch ProcessingFlow Chemistry
Heat Management Difficult to control in large volumes; risk of hotspots.Excellent heat transfer; precise temperature control. researchgate.net
Safety Potential for thermal runaway with exothermic reactions.Inherently safer due to small reaction volumes. beilstein-journals.org
Scalability Often problematic; re-optimization is typically required.Straightforward scaling by running the reactor for longer periods ("scaling out").
Process Control Limited control over mixing and residence time.Precise control over residence time, mixing, and stoichiometry. beilstein-journals.org

Advanced Spectroscopic Characterization for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. While standard techniques like NMR and mass spectrometry are used for routine characterization, advanced spectroscopic methods can provide invaluable insights into the transient species and intricate energy landscapes of reactions involving this compound.

In-Situ Spectroscopy: Techniques such as in-situ IR, Raman, or NMR spectroscopy can monitor the reaction mixture in real-time. This would allow for the direct observation of catalyst-substrate complexes, reaction intermediates, and the kinetics of their formation and consumption, providing a detailed picture of the catalytic cycle.

Kinetic Isotope Effect (KIE) Studies: Synthesizing isotopically labeled versions of this compound and its reaction partners would enable KIE studies. These experiments are powerful tools for elucidating transition state structures and determining the rate-limiting step of a reaction.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize fleeting charged intermediates in catalytic reactions. This could be particularly useful for identifying and studying the structure of zwitterionic intermediates proposed in FLP-mediated ring-openings. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by mapping out potential energy surfaces, predicting the structures of intermediates and transition states, and explaining the origins of stereoselectivity in catalytic transformations.

By pursuing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, transforming it from a chemical curiosity into a valuable building block for the construction of complex, high-value molecules.

Q & A

Basic: What are the recommended synthetic routes for 2-tert-Butyl-2-phenyloxirane, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves epoxidation of its precursor alkene. For example, a Sharpless asymmetric epoxidation may be employed to control stereochemistry . Key optimization parameters include:

  • Catalyst selection : Use chiral catalysts (e.g., titanium-based) to enhance enantiomeric excess.
  • Temperature control : Maintain sub-0°C conditions to minimize racemization.
  • Solvent system : Dichloromethane or toluene is preferred for solubility and stability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves stereoisomers. Validate purity via GC (>98% sum of isomers) .

Advanced: How can stereochemical outcomes of this compound synthesis be rigorously analyzed?

Methodological Answer:
Stereochemical analysis requires a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with known diastereomers. For instance, vicinal coupling constants (JHHJ_{HH}) in oxirane protons indicate cis/trans configurations.
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers. Calibrate with reference standards from chiral pool synthesis .
  • X-ray crystallography : Resolve absolute configuration for novel derivatives. Cross-reference with computational models (DFT) to confirm spatial arrangement.

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:
Purity assessment mandates:

  • Gas Chromatography (GC) : Quantify isomers using a DB-5 column (30 m × 0.25 mm) and flame ionization detector. Report area percentages for isomers (>98% combined) .
  • High-Performance Liquid Chromatography (HPLC) : Detect polar impurities with a C18 column and UV detection at 254 nm.
  • Melting Point Analysis : Compare observed mp (e.g., 156–160°C for related biphenyl compounds) to literature values .

Advanced: How can researchers resolve contradictions in reactivity data for this compound derivatives?

Methodological Answer:
Contradictions in reactivity (e.g., unexpected ring-opening products) require:

  • Time-series experiments : Track reaction intermediates via in-situ FTIR or LC-MS to identify kinetic vs. thermodynamic control.
  • Computational modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways (e.g., acid-catalyzed vs. nucleophilic ring-opening).
  • Cross-disciplinary validation : Compare results with structurally analogous compounds like 2-tert-butyl-2-phenyl-thiirane (CAS 40920-10-3), where sulfur substitution alters electronic profiles .
  • Meta-analysis : Apply longitudinal frameworks (e.g., three-wave panel studies) to contextualize short-term vs. long-term stability trends .

Advanced: What strategies mitigate stereochemical instability during storage of this compound?

Methodological Answer:
Stabilization protocols include:

  • Inert atmosphere storage : Use argon-purged vials to prevent oxidation.
  • Low-temperature preservation : Store at –20°C in amber glass to slow racemization.
  • Additives : Introduce radical scavengers (e.g., BHT) or desiccants (molecular sieves) to inhibit degradation.
  • Periodic re-analysis : Validate enantiomeric purity every 3 months via chiral HPLC .

Basic: How should researchers design experiments to probe the electronic effects of substituents on this compound?

Methodological Answer:
Systematic electronic studies require:

  • Substituent variation : Synthesize derivatives with electron-donating (e.g., –OCH3_3) or withdrawing (–NO2_2) groups at the phenyl para position.
  • Spectroscopic titration : Measure Hammett σ values via UV-Vis absorption shifts in polar solvents.
  • Kinetic profiling : Compare epoxide ring-opening rates under standardized acidic/basic conditions.

Advanced: What methodologies address discrepancies in reported catalytic efficiencies for asymmetric epoxidation?

Methodological Answer:
Discrepancies arise from divergent catalytic systems. To harmonize

  • Benchmarking : Use tert-butylbenzene (CAS 98-06-6) as a control substrate to normalize turnover numbers .
  • Reaction calorimetry : Quantify exothermicity to correlate catalyst loading with energy profiles.
  • Machine learning : Train models on existing datasets (e.g., enantioselectivity vs. ligand structure) to predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.